molecular formula C20H36N2O2S2 B055482 (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide CAS No. 112614-16-1

(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide

Cat. No.: B055482
CAS No.: 112614-16-1
M. Wt: 400.6 g/mol
InChI Key: DQXKOHDUMJLXKH-PHEQNACWSA-N
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Description

. It is a significant component of the human diet and has various industrial and pharmaceutical applications. Glycon Wo is known for its role as a Na+/K+ ATPase activator .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycon Wo can be synthesized through the hydrolysis of triglycerides found in natural fats and oils. The hydrolysis process involves breaking down triglycerides into glycerol and fatty acids using water and a catalyst, typically an acid or base .

Industrial Production Methods: Industrially, Glycon Wo is produced by extracting it from natural sources such as olive oil, sunflower oil, and animal fats. The extraction process involves pressing the oil from the source material, followed by refining and purification to obtain high-purity oleic acid .

Chemical Reactions Analysis

Types of Reactions: Glycon Wo undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycon Wo has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various chemicals and as a reagent in organic reactions.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the production of soaps, detergents, and cosmetics

Mechanism of Action

Glycon Wo exerts its effects primarily through its role as a Na+/K+ ATPase activator. This enzyme is crucial for maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes. Glycon Wo interacts with the enzyme, enhancing its activity and thereby influencing cellular functions such as ion transport and cell signaling .

Comparison with Similar Compounds

Comparison:

    Uniqueness: Glycon Wo is unique due to its monounsaturated nature, which provides it with distinct physical and chemical properties compared to saturated and polyunsaturated fatty acids.

Glycon Wo’s versatility and wide range of applications make it a valuable compound in both scientific research and industrial processes.

Properties

CAS No.

112614-16-1

Molecular Formula

C20H36N2O2S2

Molecular Weight

400.6 g/mol

IUPAC Name

(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide

InChI

InChI=1S/C20H36N2O2S2/c1-3-5-7-9-11-13-19(23)21-15-17-25-26-18-16-22-20(24)14-12-10-8-6-4-2/h11-14H,3-10,15-18H2,1-2H3,(H,21,23)(H,22,24)/b13-11+,14-12+

InChI Key

DQXKOHDUMJLXKH-PHEQNACWSA-N

Isomeric SMILES

CCCCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCCCC

SMILES

CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC

Canonical SMILES

CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC

Synonyms

B-2-OAED
bis(2-(2-octenoylamino)ethyl)disulfide

Origin of Product

United States

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